![molecular formula C14H23F2NO4 B2497254 3-(4,4-Difluorocyclohexyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 2286721-25-1](/img/structure/B2497254.png)

3-(4,4-Difluorocyclohexyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

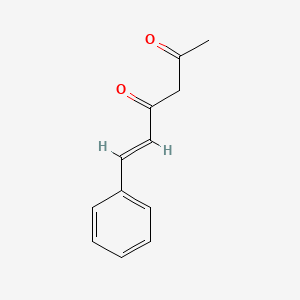

Synthesis Analysis

Synthesis of complex cyclohexenyl and cyclohexyl compounds involves multiple steps, including condensation reactions, reductions, and protection-deprotection strategies. For instance, the synthesis of related cyclohexenyl compounds involves Kondakof condensation, Diels-Alder reactions, and specific reduction techniques to achieve the desired molecular structure (Graille et al., 1980). Similar strategies might be applicable for the synthesis of 3-(4,4-Difluorocyclohexyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is characterized using techniques such as NMR, IR, and X-ray crystallography. These methods provide detailed information on the compound's molecular framework and functional groups, essential for understanding its chemical behavior and properties (Csende et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving cyclohexyl compounds can include cycloadditions, nucleophilic substitutions, and rearrangements. These reactions are critical for modifying the compound's structure or synthesizing derivatives with specific functionalities. For example, cyclopropane fatty acids similar in structure have been synthesized and evaluated as inhibitors of mycolic acid biosynthesis (Hartmann et al., 1994).

Scientific Research Applications

Synthesis and Evaluation of Derivatives

- Synthesis of Amido-Connected Phosphocholines : A study described the synthesis of various fluorocarbon/fluorocarbon and fluorocarbon/hydrocarbon amido-connected phosphocholines derived from diaminopropanols and serine. These compounds show promising in vivo tolerance, indicating potential biomedical applications (Clary, Santaella, & Vierling, 1995).

Chemical Synthesis and Reactions

- Route to Dihydrocapsaicinoids : Research on the Huang-Minlon reduction of specific acid derivatives, including ones structurally related to the compound , shows potential in the synthesis of dihydrocapsaicinoids (Kaga, Miura, & Orito, 1989).

- Synthesis of Benzo[c]thiophenes : The study of acid-induced three-component reactions using compounds similar to 3-(4,4-Difluorocyclohexyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid for synthesizing benzo[c]thiophenes is notable (Bossio, Marcaccini, Pepino, & Torroba, 1996).

Applications in Organic Chemistry

- Oxidation Studies : A study involving the oxidation of 2-methylcyclohexanone, which is structurally related, reveals insights into the production of dicarboxylic acids, demonstrating its utility in organic synthesis (Atlamsani, Brégeault, & Ziyad, 1993).

- Alkylation Studies : The alkylation of benzene with cyclic ethers in superacidic media, involving compounds structurally related to the target compound, provides insights into potential applications in organic synthesis (Molnár, Ledneczki, Bucsi, & Bartók, 2003).

properties

IUPAC Name |

3-(4,4-difluorocyclohexyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23F2NO4/c1-13(2,3)21-12(20)17-10(8-11(18)19)9-4-6-14(15,16)7-5-9/h9-10H,4-8H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGSEJGSHNDFSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1CCC(CC1)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[(4-cyano-2-fluorophenyl)methyl]-2-phenylethenesulfonamide](/img/structure/B2497173.png)

![N-[(2-chlorophenyl)methyl]-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2497174.png)

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2497179.png)

![2-[Methyl(propionyl)amino]acetic acid](/img/structure/B2497183.png)

![1-(4-chlorophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2497190.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2497191.png)

![[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B2497192.png)

![2-phenoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2497194.png)